molecular formula C20H17ClN2O3S B2676344 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide CAS No. 941986-06-7

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide

Cat. No.: B2676344
CAS No.: 941986-06-7
M. Wt: 400.88
InChI Key: PGSZNBHTADPCDD-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide is a synthetic organic compound characterized by its unique structural components, including a naphthamide group, a chlorinated phenyl ring, and an isothiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isothiazolidinone Ring: This step involves the reaction of a suitable precursor with sulfur and an oxidizing agent to form the isothiazolidinone ring.

    Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated phenyl ring is then coupled with 2-naphthamide under conditions that may involve the use of a base (e.g., sodium hydride) and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidinone moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced, particularly at the nitro or carbonyl groups if present.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or primary amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or cellular pathways.

Industry

In industry, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its structural features may impart desirable properties to these materials, such as stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidinone moiety could play a role in binding to these targets, while the naphthamide group might influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-naphthamide: Lacks the isothiazolidinone moiety, potentially altering its reactivity and biological activity.

    N-(4-chloro-3-nitrophenyl)-2-naphthamide: Contains a nitro group instead of the isothiazolidinone, which may affect its chemical and biological properties.

    N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a naphthamide, influencing its solubility and reactivity.

Uniqueness

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the isothiazolidinone moiety, in particular, distinguishes it from many other compounds and may contribute to its unique properties and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c21-18-9-8-17(13-19(18)23-10-3-11-27(23,25)26)22-20(24)16-7-6-14-4-1-2-5-15(14)12-16/h1-2,4-9,12-13H,3,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSZNBHTADPCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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